molecular formula C17H14N2OS B2818847 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1795480-16-8

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2818847
CAS RN: 1795480-16-8
M. Wt: 294.37
InChI Key: OWSFPOXDTUWIQE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . They are used in a wide range of applications, including as anti-tubercular agents .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized using methods such as the reaction of appropriate amines with acid chlorides or anhydrides .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and other similar benzamide derivatives. This method is promising for quality control of pharmaceutical compounds due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Histone Deacetylase Inhibition

The compound MGCD0103, a derivative closely related to "N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide," has been identified as an orally active histone deacetylase inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, showing significant antitumor activity in vivo and is currently in clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Synthesis and Biological Activity

A series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These studies contribute to the understanding of the structure-activity relationship of such compounds (Patel & Patel, 2015).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, a compound with a similar molecular structure, has been evaluated in Phase I clinical trials for the treatment of chronic myelogenous leukemia. This study focused on identifying the main metabolic pathways of flumatinib in humans, which is crucial for its pharmacological profiling (Gong et al., 2010).

Multi-stimuli-responsive Properties

Compounds with pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties. These characteristics make them suitable for applications in material science, particularly in the development of luminescent materials and sensors (Srivastava et al., 2017).

Future Directions

Future research could focus on further understanding the properties and potential applications of this compound, particularly its potential as an anti-tubercular agent .

Mechanism of Action

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-9,11-12H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSFPOXDTUWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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